Aurintricarboxylic Acid

P2X receptor pharmacology Allosteric modulation Ion channel drug discovery

This polyanionic polymer (predominantly 4-5 monomer units) delivers integrated multi-target pharmacology not achievable with single-mechanism alternatives. Select for 23-500× YopH vs. human PTP specificity, insurmountable P2X1/P2X3 antagonism (IC₅₀ 8.6/72.9 nM), or topo II inhibition without cleavable complexes. Oseltamivir-resistant neuraminidase retains full sensitivity. Verify lot-specific molecular weight distribution for antiviral potency correlation.

Molecular Formula C22H14O9
Molecular Weight 422.3 g/mol
CAS No. 4431-00-9
Cat. No. B1665328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurintricarboxylic Acid
CAS4431-00-9
SynonymsAcid, Aurin Tricarboxylic
Acid, Aurintricarboxylic
Aluminon
Ammonium Aurintricarboxylate
Aurin Tricarboxylic Acid
Aurintricarboxylate
Aurintricarboxylic Acid
Aurintricarboxylic Acid, Calcium (1:3) Salt
Aurintricarboxylic Acid, Calcium (2:3) Salt
Aurintricarboxylic Acid, Triammonium Salt
Aurintricarboxylic Acid, Trisodium Salt
Molecular FormulaC22H14O9
Molecular Weight422.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O
InChIInChI=1S/C22H14O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31)
InChIKeyGIXWDMTZECRIJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aurintricarboxylic Acid (ATA, CAS 4431-00-9): Polypharmacological Protein-Nucleic Acid Interaction Inhibitor


Aurintricarboxylic Acid (ATA) is a polyanionic, polyaromatic triphenylmethane derivative [1] that functions as a broad-spectrum inhibitor of protein–nucleic acid interactions [2]. Structurally characterized as a heterogeneous polymeric mixture with predominant species of approximately four to five monomer units [3], ATA exhibits nanomolar-to-micromolar potency against a diverse array of targets, including nucleases (DNase I, RNase A, S1 nuclease), topoisomerase II, protein tyrosine phosphatases (PTPs), P2X purinergic receptors, and viral enzymes [4]. Unlike single-target probes, ATA serves as a multi-mechanism tool compound that simultaneously modulates nucleic acid binding proteins, signal transduction kinases and phosphatases, and ionotropic receptor function [5].

Why Generic Substitution Fails: ATA's Multi-Target Profile Cannot Be Replicated by Single-Mechanism Analogs


Aurintricarboxylic Acid cannot be simply replaced by single-mechanism analogs or in-class alternatives because its biological activity is inextricably linked to its heterogeneous polymeric composition and polyanionic architecture [1]. Studies on fractionated ATA demonstrate a direct correlation between molecular weight and antiviral potency—higher molecular weight fractions exhibit substantially greater activity than lower molecular weight fragments [2]. Furthermore, ATA's distinct allosteric mechanism at P2X receptors (binding to the negative allosteric site rather than competing with ATP) fundamentally differentiates it from orthosteric P2X antagonists such as NF449 and suramin [3]. Substituting ATA with structurally related but functionally divergent compounds like aurin (lacks CD4 binding activity), Evans Blue (different polymerase inhibition mechanism), or single-target phosphatase inhibitors fails to recapitulate ATA's integrated multi-target pharmacology that simultaneously engages nucleases, topoisomerases, PTPs, viral enzymes, and purinergic receptors [4].

Aurintricarboxylic Acid (CAS 4431-00-9): Quantified Differentiation Evidence for Scientific Procurement


P2X Receptor Antagonism: Allosteric, Non-Competitive Mechanism Differentiates ATA from Orthosteric Antagonists

ATA functions as a nanomolar-potency allosteric antagonist with pronounced selectivity for P2X1 and P2X3 receptors. In radioligand binding assays, up to 30 μM ATA did not compete with [3H]-ATP for rP2X3 receptor binding, confirming a non-competitive, negative allosteric mechanism distinct from orthosteric antagonists such as NF449 and suramin [1].

P2X receptor pharmacology Allosteric modulation Ion channel drug discovery

HCV NS3 Helicase Inhibition: Superior Potency Relative to Suramin and Other LOPAC Library Hits

In a comparative FP-based assay screening the Library of Pharmacologically Active Compounds (LOPAC) for inhibition of HCV NS3 helicase-DNA complex formation, ATA demonstrated the lowest IC50 among all active hits [1].

HCV antiviral NS3 helicase Fluorescence polarization assay

Influenza Neuraminidase Inhibition: Equivalent Potency Against Wild-Type and Oseltamivir-Resistant H274Y Mutant

ATA inhibits neuraminidase activity of both group-1 and group-2 influenza viruses with low micromolar IC50 values. Critically, ATA maintains equivalent inhibitory potency against the H274Y mutant neuraminidase that confers resistance to oseltamivir [1].

Influenza antiviral Neuraminidase inhibitor Drug resistance

Protein Tyrosine Phosphatase Selectivity: 23-500-Fold Preference for YopH Over Other PTPs at Low Concentrations

Computational and experimental characterization of ATA's interaction with seven protein tyrosine phosphatases (YopH, PTP1B, TCPTP, HePTP, CD45, VHR, Cdc25A) reveals pronounced specificity toward Yersinia PTP (YopH) over human PTPs [1].

Protein tyrosine phosphatase YopH inhibitor Antibacterial target

Topoisomerase II Inhibition: Nanomolar Potency with Mechanism Distinct from Cleavable Complex-Forming Inhibitors

ATA inhibits purified yeast topoisomerase II with an ID50 of approximately 75 nM and exhibits a fundamentally different mechanism from clinical topoisomerase II poisons such as amsacrine and etoposide [1].

Topoisomerase II DNA damage response Apoptosis research

Validated Research Applications of Aurintricarboxylic Acid (CAS 4431-00-9) Supported by Quantitative Evidence


Negative Allosteric P2X1/P2X3 Receptor Pharmacology Studies

Researchers investigating purinergic signaling in sensory neurotransmission, chronic pain, or chronic cough can employ ATA as a nanomolar-potency, negative allosteric antagonist selective for P2X1 (IC50 = 8.6 nM) and P2X3 (IC50 = 72.9 nM) receptors. ATA's binding to the negative allosteric site [5]—rather than the orthosteric ATP-binding pocket—makes it a superior tool for studies requiring insurmountable antagonism independent of agonist concentration. This mechanism distinguishes ATA from competitive antagonists such as NF449 (IC50 = 0.28 nM for rP2X1) and suramin, enabling orthogonal pharmacological interrogation of P2X receptor function.

Antiviral Discovery: Oseltamivir-Resistant Influenza Neuraminidase and HCV Helicase Targeting

In antiviral drug discovery, ATA serves dual purposes: (1) as a structurally distinct influenza neuraminidase inhibitor scaffold that retains equivalent potency against wild-type and oseltamivir-resistant H274Y mutant neuraminidase [5]; and (2) as a reference HCV NS3 helicase inhibitor with superior in vitro potency (IC50 = 1.4 μM) compared to suramin (IC50 = 3.6 μM) and NF 023 hydrate (IC50 = 6.2 μM) . These validated differential activities make ATA a preferred tool compound for cross-validating resistance mechanisms and establishing assay benchmarks.

Bacterial Virulence Research: Selective Yersinia PTP (YopH) Inhibition

Investigators studying Yersinia pathogenesis or developing anti-virulence therapeutics should select ATA over pan-PTP inhibitors due to its demonstrated 23-500-fold specificity for bacterial YopH over human PTPs (PTP1B, HePTP, CD45, TCPTP, Cdc25A, VHR) at low nanomolar concentrations [5]. This preferential binding profile, characterized via computational specificity factor analysis across seven phosphatases, enables selective modulation of bacterial virulence machinery while minimizing confounding effects on host phosphatase signaling.

Topoisomerase II Mechanistic Studies: Distinguishing Catalytic Inhibition from Poison-Mediated DNA Damage

In DNA damage response and apoptosis research, ATA (ID50 = 75 nM against purified yeast topoisomerase II) [5] functions as an essential mechanistic control. Unlike clinical topoisomerase II poisons (amsacrine, etoposide, ellipticines) that stabilize cytotoxic cleavable complexes, ATA inhibits topoisomerase II catalytic activity without inducing cleavable complex formation—and actively prevents amsacrine- and etoposide-induced complex formation . This unique property enables researchers to cleanly dissect catalytic versus poison-mediated topoisomerase II functions in chromatin condensation, apoptosis, and drug-induced cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurintricarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.